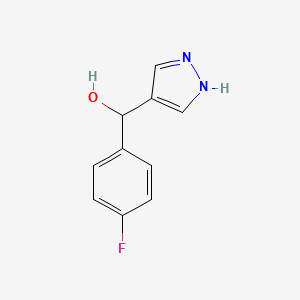
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol is an organic compound that features a fluorinated phenyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(1H-pyrazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery .
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents for various diseases, including bacterial infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity .
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For example, it can inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)(1H-pyrazol-4-yl)methanol
- (4-Bromophenyl)(1H-pyrazol-4-yl)methanol
- (4-Chlorophenyl)(1H-pyrazol-4-yl)methanol
Uniqueness
What sets (4-Fluorophenyl)(1H-pyrazol-4-yl)methanol apart from similar compounds is the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius can significantly influence the compound’s chemical and biological properties, such as its reactivity and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C10H9FN2O |
|---|---|
Peso molecular |
192.19 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13) |
Clave InChI |
AHUJZCAFVSUNNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CNN=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


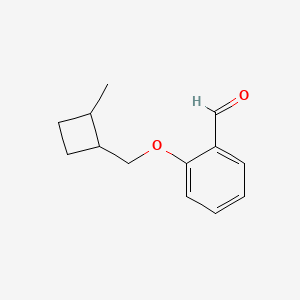
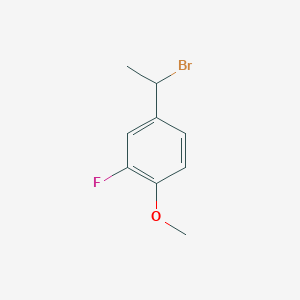
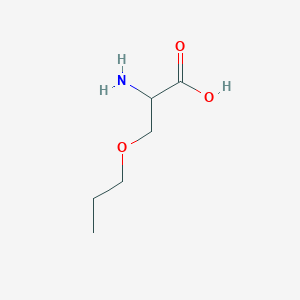
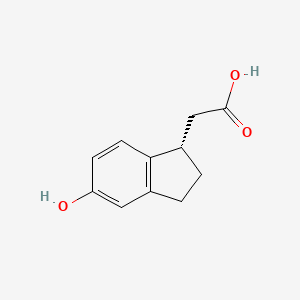
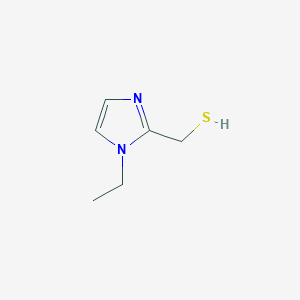
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
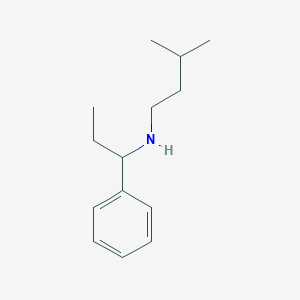
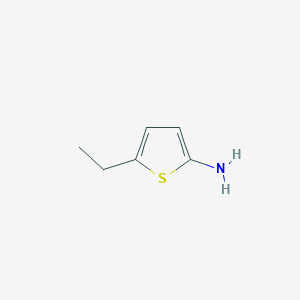
![1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15276097.png)
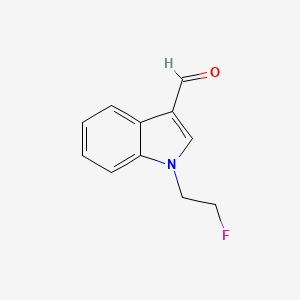
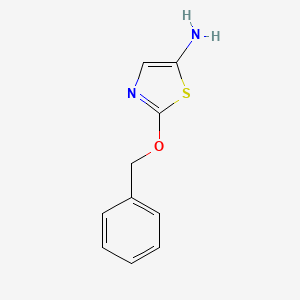
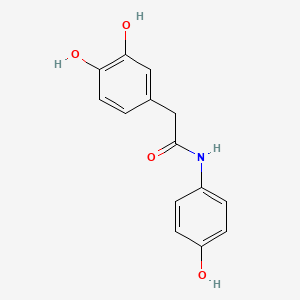
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
